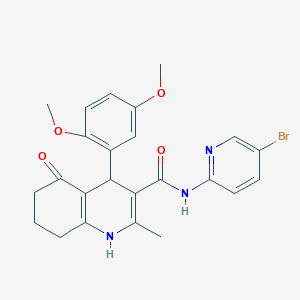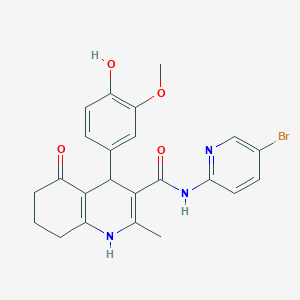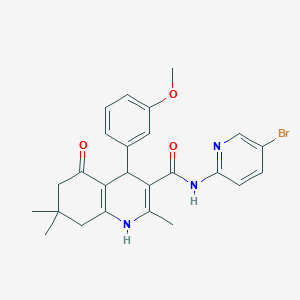![molecular formula C26H24N2OS B304304 (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone](/img/structure/B304304.png)
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thienopyridines, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone is not fully understood. However, it has been suggested that this compound may act by inhibiting various enzymes and pathways involved in cancer cell proliferation, viral replication, and inflammation. It may also modulate the activity of neurotransmitters in the brain, thereby improving cognitive function.
Biochemical and Physiological Effects:
Studies have shown that (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone in lab experiments is its high potency and specificity. This compound has been found to have a low toxicity profile and can be easily synthesized in large quantities. However, one of the limitations of using this compound is the lack of information on its pharmacokinetics and pharmacodynamics.
Orientations Futures
There are several future directions for the research on (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone. One direction is to study its potential use in combination with other drugs for the treatment of various diseases. Another direction is to investigate its pharmacokinetics and pharmacodynamics to better understand its mechanism of action and optimize its therapeutic potential. Additionally, further research is needed to explore the potential use of this compound in the treatment of other neurological disorders.
Méthodes De Synthèse
The synthesis of (3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone involves the reaction of 2-aminothiophenol and 1,3-cyclooctadiene in the presence of a catalyst, followed by the reaction with 4-bromobiphenyl and then with 2,2-dimethoxypropane. The final product is obtained by the hydrolysis of the intermediate with hydrochloric acid. This method provides a high yield of the desired compound and has been optimized for large-scale production.
Applications De Recherche Scientifique
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone has shown potential therapeutic applications in various scientific research fields. It has been studied for its anticancer, antiviral, and anti-inflammatory properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Nom du produit |
(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)([1,1'-biphenyl]-4-yl)methanone |
|---|---|
Formule moléculaire |
C26H24N2OS |
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
(6-amino-4-thia-2-azatricyclo[7.6.0.03,7]pentadeca-1,3(7),5,8-tetraen-5-yl)-(4-phenylphenyl)methanone |
InChI |
InChI=1S/C26H24N2OS/c27-23-21-16-20-10-4-1-2-7-11-22(20)28-26(21)30-25(23)24(29)19-14-12-18(13-15-19)17-8-5-3-6-9-17/h3,5-6,8-9,12-16H,1-2,4,7,10-11,27H2 |
Clé InChI |
XSLGDOQAJHFAJH-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C=C3C(=C(SC3=N2)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N |
SMILES canonique |
C1CCCC2=NC3=C(C=C2CC1)C(=C(S3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-4,5-dihydronaphtho[1,2-b]thiophene-3-carbonitrile](/img/structure/B304242.png)
![6-Phenyl-2-sulfanyl-4-[4-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B304246.png)
